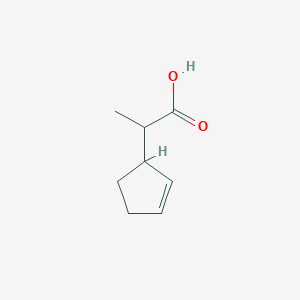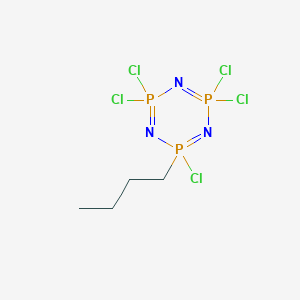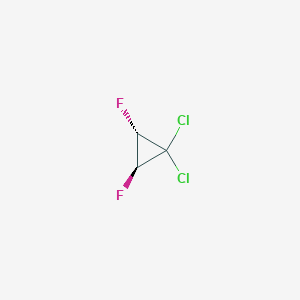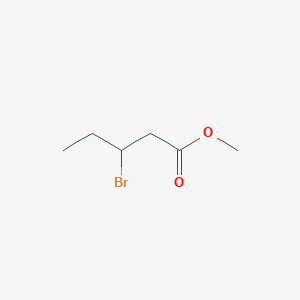![molecular formula C14H12N4O4 B14449673 N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide CAS No. 73171-51-4](/img/structure/B14449673.png)
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide is a chemical compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide typically involves the nucleophilic addition reaction of N-(4-(hydrazinecarbonyl)phenyl)-4-substitutedbenzamide with substituted isothiocyanates under reflux conditions . The reaction is carried out in a suitable solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The hydrazinecarbonyl group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the hydrazinecarbonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of nitrobenzamide oxides.
Reduction: Conversion to N-[4-(Hydrazinecarbonyl)phenyl]-4-aminobenzamide.
Substitution: Formation of substituted hydrazinecarbonyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Studied for its role as an enzyme inhibitor and its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity . The compound’s ability to interact with molecular targets is influenced by its unique chemical structure, which allows it to form specific interactions with proteins and other biomolecules.
Comparison with Similar Compounds
N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide can be compared with other similar compounds, such as:
N-(4-(Hydrazinecarbonyl)phenyl)acetamide: Similar structure but lacks the nitro group, which may result in different biological activities.
N-(4-(Hydrazinecarbonyl)phenyl)-4-substitutedbenzamides: Variations in the substituents on the benzamide ring can lead to differences in reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
73171-51-4 |
|---|---|
Molecular Formula |
C14H12N4O4 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
N-[4-(hydrazinecarbonyl)phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C14H12N4O4/c15-17-14(20)10-1-5-11(6-2-10)16-13(19)9-3-7-12(8-4-9)18(21)22/h1-8H,15H2,(H,16,19)(H,17,20) |
InChI Key |
QFICIZFWZOGGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,10S,13S,14R,16S)-4-bromo-13-ethyl-15-hexyl-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-triene-14,18-diol;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate](/img/structure/B14449591.png)







![2-[(Oxolan-2-yl)methoxy]ethyl prop-2-enoate](/img/structure/B14449632.png)
![1-Chloro-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14449638.png)
![N-(3'-Methyl[1,1'-biphenyl]-2-yl)-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B14449643.png)



